3-Cyclopentylpropane-1-sulfonamide 3-Cyclopentylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1565613-43-5
VCID: VC4511019
InChI: InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11)
SMILES: C1CCC(C1)CCCS(=O)(=O)N
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29

3-Cyclopentylpropane-1-sulfonamide

CAS No.: 1565613-43-5

Cat. No.: VC4511019

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29

* For research use only. Not for human or veterinary use.

3-Cyclopentylpropane-1-sulfonamide - 1565613-43-5

Specification

CAS No. 1565613-43-5
Molecular Formula C8H17NO2S
Molecular Weight 191.29
IUPAC Name 3-cyclopentylpropane-1-sulfonamide
Standard InChI InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11)
Standard InChI Key GIINLTHAAGFVDV-UHFFFAOYSA-N
SMILES C1CCC(C1)CCCS(=O)(=O)N

Introduction

Structural and Chemical Identity

3-Cyclopentylpropane-1-sulfonamide (CAS: 1565613-43-5) has the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.3 g/mol. The structure comprises:

  • A cyclopentyl group at the third carbon of the propane chain.

  • A sulfonamide moiety (-SO₂NH₂) at the terminal carbon.

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The sulfonamide group confers electrophilicity, enabling participation in hydrogen bonding and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₇NO₂S
Molecular Weight191.3 g/mol
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert atmospheres; hydrolyzes under strong acidic/basic conditions

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sulfonylation of a propane sulfonyl chloride intermediate followed by amination:

  • Sulfonyl Chloride Formation:

    • 3-Cyclopentylpropane-1-sulfonyl chloride is prepared by reacting 3-cyclopentylpropan-1-ol with chlorosulfonic acid .

    • Alternative methods involve copper-mediated decarboxylative halosulfonylation of carboxylic acids, as demonstrated in recent methodologies .

  • Amination:

    • The sulfonyl chloride reacts with ammonia or amines to yield the sulfonamide.

    • Patents describe one-pot syntheses without intermediate isolation, improving yield (70–75%) and purity (>99%) .

Critical Reaction Conditions:

  • Temperature: 0–25°C for sulfonylation; 60–100°C for amination .

  • Solvents: Toluene or dichloromethane for sulfonylation; formic acid/water mixtures for tert-butyl group cleavage .

Scalability and Optimization

Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation. Continuous flow systems and catalyst recycling (e.g., copper ligands) are proposed to enhance efficiency .

Chemical Reactivity and Functionalization

The sulfonamide group participates in:

  • Nucleophilic Substitution: Reacts with alkyl halides to form N-alkylated derivatives.

  • Hydrolysis: Under acidic conditions, yields 3-cyclopentylpropane-1-sulfonic acid .

  • Coordination Chemistry: Binds metal ions (e.g., Cu²⁺) via the sulfonamide nitrogen, relevant to catalysis .

The cyclopentyl group undergoes ring-opening reactions under strong oxidizing conditions, forming linear ketones or carboxylic acids.

Biological and Pharmacological Applications

Medicinal Chemistry

Sulfonamides are pivotal in drug design due to their enzyme inhibitory properties. 3-Cyclopentylpropane-1-sulfonamide serves as a precursor for:

  • Carbonic Anhydrase Inhibitors: Analogues show potential in glaucoma treatment .

  • Antibacterial Agents: Structural similarity to sulfa drugs suggests activity against dihydropteroate synthase .

Material Science

The compound’s sulfonamide group facilitates polymer cross-linking, enhancing thermal stability in resins and coatings .

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral sulfonamide derivatives .

  • Bioisosteric Replacements: Using 3-cyclopentylpropane-1-sulfonamide as a cyclopropane or arene substitute in drug candidates .

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